molecular formula C29H23N3O8 B2485703 ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892359-74-9

ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2485703
CAS No.: 892359-74-9
M. Wt: 541.516
InChI Key: WNNRRPQUEJXLON-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H23N3O8 and its molecular weight is 541.516. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O7C_{23}H_{21}N_{3}O_{7}, with a molecular weight of approximately 451.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21N3O7
Molecular Weight451.4 g/mol
CAS Number899993-05-6

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is critical in cancer therapy as it promotes programmed cell death in malignant cells.

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties against various bacterial strains.

  • Efficacy Against Pathogens : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the dioxole structure is believed to play a crucial role in enhancing membrane permeability and disrupting bacterial cell walls.

Neuropharmacological Effects

Research indicates potential neuropharmacological effects of this compound class. The interaction with central nervous system (CNS) receptors could suggest applications in treating anxiety or depression.

  • Binding Affinity : Preliminary binding studies show that derivatives with similar structures exhibit high affinity for GABA receptors, which are pivotal in mediating anxiolytic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural components:

Structural FeatureBiological Activity
Benzo[d][1,3]dioxole moietyAnticancer and antimicrobial properties
Dioxo groupEnhances binding affinity to target proteins
Acetamido groupImproves solubility and bioavailability

Case Study 1: Anticancer Screening

In a study involving various derivatives of benzofuro-pyrimidines, this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant decrease in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating robust antimicrobial activity.

Properties

CAS No.

892359-74-9

Molecular Formula

C29H23N3O8

Molecular Weight

541.516

IUPAC Name

ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H23N3O8/c1-2-37-28(35)18-8-10-19(11-9-18)30-24(33)15-31-25-20-5-3-4-6-21(20)40-26(25)27(34)32(29(31)36)14-17-7-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33)

InChI Key

WNNRRPQUEJXLON-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

solubility

not available

Origin of Product

United States

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